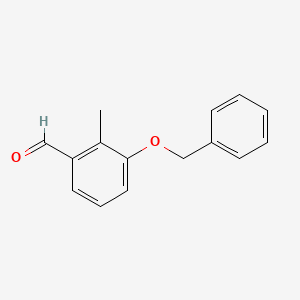

3-(Benzyloxy)-2-methylbenzaldehyde

Descripción

3-(Benzyloxy)-2-methylbenzaldehyde is an aromatic aldehyde derivative featuring a benzyloxy (–O–CH₂C₆H₅) group at the 3-position and a methyl (–CH₃) group at the 2-position of the benzaldehyde core. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive aldehyde group and stable benzyl ether moiety .

Propiedades

IUPAC Name |

2-methyl-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-14(10-16)8-5-9-15(12)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJBHJJWANLNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30580249 | |

| Record name | 3-(Benzyloxy)-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918524-14-8 | |

| Record name | 2-Methyl-3-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918524-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-methylbenzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylbenzaldehyde and benzyl alcohol.

Reaction: The reaction involves the formation of an ether bond between the benzyl alcohol and the 2-methylbenzaldehyde. This can be achieved through a Williamson ether synthesis, where the benzyl alcohol is deprotonated to form a benzyl alkoxide, which then reacts with the 2-methylbenzaldehyde.

Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzyloxy)-2-methylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products

Oxidation: 3-(Benzyloxy)-2-methylbenzoic acid.

Reduction: 3-(Benzyloxy)-2-methylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research has indicated that derivatives of 3-(benzyloxy)-2-methylbenzaldehyde exhibit enhanced radical-scavenging activities. For instance, studies have shown that certain analogs can significantly reduce oxidative stress markers in vitro, which is crucial for developing therapeutic agents against oxidative stress-related diseases .

Inhibition of Enzymes

The compound has been evaluated for its inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In particular, some derivatives have shown potent selective inhibition of MAO-B, which is relevant for treating neurodegenerative disorders such as Parkinson's disease. The structure-activity relationship (SAR) studies indicate that modifications to the benzyloxy group can enhance MAO-B inhibition potency .

Therapeutic Applications

- Neurodegenerative Diseases : Due to its MAO-B inhibitory activity, this compound and its derivatives are being explored as potential treatments for neurodegenerative diseases. The selectivity for MAO-B over MAO-A suggests a lower risk of side effects associated with non-selective inhibitors .

- Anticancer Activity : Preliminary studies have indicated that compounds derived from this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Further research is necessary to elucidate the mechanisms involved and confirm these findings in vivo .

| Compound | Structure | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1 | Structure | 0.35 | >285.7 |

| 2 | Structure | 0.19 | >206.3 |

| 3 | Structure | 1.06 | >94.3 |

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Benzyl alcohol + 2-methylbenzaldehyde + catalyst | This compound |

Case Studies

- Case Study 1 : A study published in RSC Advances demonstrated that derivatives of this compound showed significant inhibition against MAO-B with IC50 values lower than traditional inhibitors like iproniazid, indicating potential as safer alternatives for treating depression and neurodegeneration .

- Case Study 2 : In another investigation focusing on antioxidant activity, compounds derived from this aldehyde were shown to effectively scavenge free radicals in cellular models, suggesting their utility in formulating nutraceuticals aimed at reducing oxidative damage .

Mecanismo De Acción

The mechanism of action of 3-(Benzyloxy)-2-methylbenzaldehyde depends on the specific reactions it undergoes. For example:

Oxidation: The aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

Reduction: The aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms from the reducing agent.

Substitution: The benzyloxy group is replaced by a nucleophile through a nucleophilic substitution mechanism.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Findings from Comparative Analysis

Reactivity and Functional Group Influence

- Aldehyde Reactivity: The aldehyde group in all compounds enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel). However, electron-withdrawing groups (e.g., nitro in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde) reduce aldehyde reactivity compared to electron-donating groups (e.g., methoxy in 2-allyl-3-methoxybenzaldehyde) .

- The fluoro substituent in 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde enhances metabolic stability in drug candidates, a property absent in non-halogenated analogs .

Physicochemical Properties

- Boiling Points : Fluoro-substituted derivatives (e.g., 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde) exhibit higher predicted boiling points (364.9°C) due to increased molecular polarity .

- Solubility : Methoxy and allyl groups (e.g., in 2-allyl-3-methoxybenzaldehyde) improve solubility in organic solvents, whereas nitro groups reduce it .

Actividad Biológica

3-(Benzyloxy)-2-methylbenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant studies and data.

This compound (CAS No. 918524-14-8) is an aromatic aldehyde derivative characterized by the presence of a benzyloxy group and a methyl group on the benzene ring. Its structural formula can be represented as:

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets.

Target Interactions:

The compound is known to interact with multiple cellular targets, influencing various signaling pathways. Its imidazole-related derivatives have shown significant antibacterial, anti-inflammatory, and antitumor properties. These activities are often mediated through the inhibition of specific enzymes or modulation of receptor functions .

Biochemical Pathways:

this compound affects numerous biochemical pathways, including:

- MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. The compound has been shown to modulate this pathway, impacting gene expression related to cell growth.

- Oxidative Stress Response: It alters the expression of genes involved in oxidative stress, which can lead to enhanced cellular protection against reactive oxygen species (ROS) .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antibacterial Activity:

A study demonstrated that this compound derivatives exhibited significant antibacterial properties against Escherichia coli and Staphylococcus aureus. The mechanism was linked to the regulation of metabolic genes essential for bacterial survival . -

Antitumor Effects:

In vitro studies indicated that the compound induced apoptosis in cancer cell lines through caspase activation. This suggests a potential role as an anticancer agent by promoting programmed cell death . -

Anti-inflammatory Properties:

Research highlighted that this compound could reduce pro-inflammatory cytokines in animal models, indicating its potential use in treating inflammatory diseases .

Dosage and Toxicity

The biological effects of this compound vary significantly with dosage. Low concentrations may exert therapeutic effects, while high doses could lead to toxicity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.